molecular formula C14H18N4O4 B2659244 2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(propan-2-yl)acetamide CAS No. 941898-13-1

2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(propan-2-yl)acetamide

Katalognummer: B2659244
CAS-Nummer: 941898-13-1
Molekulargewicht: 306.322
InChI-Schlüssel: DNHRRKJGBNAHGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Significance of Pyrido[2,3-d]Pyrimidine Derivatives in Drug Discovery

Pyrido[2,3-d]pyrimidines are ortho-fused bicyclic heterocycles comprising pyridine and pyrimidine rings. Their structural resemblance to purine bases enables diverse interactions with biological targets, including kinases, polymerases, and folate-metabolizing enzymes. The scaffold’s versatility arises from five modifiable positions (C2, C4, C5, C6, N8), allowing precise tuning of pharmacokinetic and pharmacodynamic properties.

Substitution patterns critically influence bioactivity:

  • C2 position : Nitrogen-based substituents dominate (43–76% of derivatives), enhancing hydrogen bonding with ATP-binding pockets in kinases.
  • C4 position : Oxygen substituents (63%) or hydrogen atoms (78%) prevail, modulating electron distribution and ring planarity.

Table 1: Substitution Trends in Pyrido[2,3-d]Pyrimidine Derivatives

Position Substituent Type Prevalence (%) Biological Impact
C2 Nitrogen-containing 43–76 Kinase inhibition, DNA intercalation
C4 Oxygen-containing 63 Enhanced solubility, π-stacking
C4 Hydrogen 78 Planarity for receptor fitting

For example, palbociclib—a CDK4/6 inhibitor—features a C2 piperazine substituent and C4 hydrogen, enabling selective kinase binding. Similarly, the methoxy group at C5 in the target compound may reduce metabolic clearance, while the 2,4-dioxo motif mimics uracil’s recognition by viral polymerases.

Historical Evolution of Pyrido[2,3-d]Pyrimidine-Based Therapeutics

The therapeutic exploration of pyrido[2,3-d]pyrimidines began with Evans’ 1988 concept of privileged scaffolds, which identified these heterocycles as templates for multi-target ligands. Early derivatives like piritrexim (1980s) and pipemidic acid (1970s) validated their antimicrobial and antineoplastic potential.

Key milestones include:

  • 1990s–2000s : Development of dihydrofolate reductase inhibitors (e.g., trimetrexate) for Pneumocystis pneumonia.
  • 2003 : Pfizer’s patenting of palbociclib, leveraging C2–C4 substitutions for CDK4/6 selectivity.
  • 2015–2019 : FDA approvals of palbociclib for HR+/HER2− breast cancer, underscoring clinical translatability.
  • 2020s : Expansion into PI3Kδ inhibition (e.g., compound S5, IC~50~ = 2.82 nM) for hematologic malignancies.

The target compound’s 1-methyl and N-isopropylacetamide groups reflect modern strategies to optimize metabolic stability and blood-brain barrier penetration, building on historical precedents.

Eigenschaften

IUPAC Name

2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4/c1-8(2)16-10(19)7-18-13(20)11-9(22-4)5-6-15-12(11)17(3)14(18)21/h5-6,8H,7H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHRRKJGBNAHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=O)C2=C(C=CN=C2N(C1=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyridopyrimidine ring system.

    Methoxylation and Methylation: Introduction of the methoxy and methyl groups is achieved through selective alkylation reactions using reagents such as methyl iodide and sodium methoxide.

    Acetylation: The final step involves the acetylation of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the best reaction conditions and catalysts. Additionally, continuous flow chemistry may be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or acetyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thiols.

Wissenschaftliche Forschungsanwendungen

2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(propan-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

Compound Class Core Structure Acetamide Substituent Key Features/Activity Reference
Target Compound Pyrido[2,3-d]pyrimidine N-(propan-2-yl) Methoxy, methyl groups -
Pyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine N-(4-acetylphenyl) Enhanced π-π stacking
Benzimidazole Benzimidazole N-(2-pyridyl) High yield (87%), sulfonyl
Quinazoline Quinazoline 4-(propan-2-yl)-1H-triazol-1-yl Tyrosine kinase inhibition
Thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine N-(2-methylphenyl) Sulfanyl, furan substituent

Key Research Findings

  • Structural Flexibility: The pyrido[2,3-d]pyrimidine core offers a balance of hydrogen-bonding and hydrophobic interactions, distinct from benzimidazole (more polar) or thieno-pyrimidine (more lipophilic) cores.
  • Side Chain Impact : The isopropyl group in the target compound likely improves membrane permeability compared to bulkier substituents (e.g., 4-acetylphenyl in ).

Biologische Aktivität

The compound 2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(propan-2-yl)acetamide , also known by its CAS number 946372-99-2, belongs to a class of pyridopyrimidine derivatives. These compounds have garnered attention for their potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H17N5O5C_{18}H_{17}N_{5}O_{5} with a molecular weight of 383.4 g/mol . The structure features a pyridopyrimidine ring system, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC₁₈H₁₇N₅O₅
Molecular Weight383.4 g/mol
CAS Number946372-99-2

The biological activity of this compound may be attributed to its ability to interact with various molecular targets within biological systems. The pyridopyrimidine core is known to exhibit enzyme inhibition properties, potentially affecting pathways related to cell proliferation and apoptosis.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or disease processes.
  • Receptor Modulation : It may interact with receptors that regulate cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that derivatives of pyridopyrimidine exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promise in inhibiting tumor growth in various cancer cell lines.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that pyridopyrimidine derivatives inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways.

Antimicrobial Activity

Compounds within this chemical class have also been evaluated for their antimicrobial properties. Preliminary data suggest that they may possess activity against a range of bacterial strains.

Research Findings:
In vitro studies revealed that certain pyridopyrimidine derivatives exhibited bactericidal effects against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound NameBiological Activity
N-(3,4-dichlorophenyl)-2-{5-methoxy...Anticancer activity
N-(5-Chloro-2-methoxyphenyl)-2-{5-methoxy...Antimicrobial activity
N-(4-acetylphenyl)-2-{5-methoxy...Cytotoxic effects on cancer cells

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.